2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

Epigenetics Bromodomain inhibition CBP/P300

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS 1934455-21-6) offers unmatched synthetic economy: the C-5 nitrile provides orthogonal reactivity and strong electron‑withdrawing character (σp≈0.66) without the H‑bond donor liability of the carboxamide, enabling clean conversion to carboxylic acid, amide, tetrazole and aminomethyl. This scaffold is validated in CBP/P300 bromodomain inhibitors (I‑CBP112, TPOP146), 5‑HT1A agonism (piclozotan), hMAO‑B inhibition and antileishmanial programs. ≥95% purity, ISO‑certified quality.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1934455-21-6
Cat. No. B2493020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile
CAS1934455-21-6
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1COC2=CC=CC=C2C(N1)C#N
InChIInChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2
InChIKeyGRIGDJOODLGTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS 1934455-21-6): A Nitrile-Functionalized Benzoxazepine Building Block for Targeted Library Synthesis


2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS 1934455-21-6) is a heterocyclic building block featuring a benzene ring fused to a seven-membered oxazepine ring bearing a nitrile substituent at the 5-position [1]. With a molecular formula of C₁₀H₁₀N₂O and molecular weight of 174.20 g/mol, this scaffold belongs to the privileged 1,4-benzoxazepine class that has demonstrated validated target engagement across multiple therapeutic programs, including selective CBP/P300 bromodomain inhibition (Kd = 134 nM for the optimized derivative TPOP146) [2], 5-HT₁A receptor agonism (piclozotan), and hMAO-B inhibition [3]. The 5-carbonitrile variant is specifically positioned as a key intermediate offering orthogonal reactivity for downstream diversification at the C-5 position, distinguishing it from the corresponding 5-carboxamide (CAS 1910698-89-3, MW 192.22) and the unsubstituted parent scaffold (CAS 17775-01-8, MW 149.19) .

Why the 5-Carbonitrile Cannot Be Replaced by the 5-Carboxamide, 5-Unsubstituted, or Benzothiazepine Analogs in Benzoxazepine-Based Drug Discovery


Substitution at the 5-position of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is not functionally interchangeable. The nitrile group provides a unique combination of strong electron-withdrawing character (σₚ ≈ 0.66), minimal steric bulk, and hydrogen-bond acceptor capability without the donor liability of the carboxamide, which alters both scaffold electronics and pharmacokinetic properties [1]. Direct comparative evidence from the Popp et al. (2016) CBP/P300 inhibitor optimization campaign demonstrates that replacing the 1,4-benzoxazepine oxygen with sulfur (benzothiazepine analogs 88–90) resulted in compounds that were 'significantly less active than their benzoxazepine congeners,' eliminating the benzothiazepine scaffold from further consideration [2]. Furthermore, the nitrile at C-5 serves as a latent precursor for carboxylic acid, amide, tetrazole, and aminomethyl functionalities through well-established transformations—synthetic versatility that the 5-carboxamide (MW 192.22, CAS 1910698-89-3) cannot replicate without additional protection/deprotection steps . Generic substitution at this position risks losing synthetic handle diversity, altering scaffold geometry, and compromising the validated target engagement profile established for this chemotype.

Quantitative Differentiation Evidence for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS 1934455-21-6) Versus Closest Analogs


Benzoxazepine vs. Benzothiazepine Scaffold Bioisosteric Comparison: 1,4-Benzoxazepine Demonstrates Superior CBP Bromodomain Engagement

In the systematic optimization of CBP/P300 bromodomain inhibitors, Popp et al. (2016) directly compared three 2,3,4,5-tetrahydro-1,4-benzothiazepine analogues (compounds 88–90) against their 2,3,4,5-tetrahydro-1,4-benzoxazepine congeners (e.g., 68 and 72). The benzothiazepine analogues—in which the scaffold oxygen is replaced by sulfur—were found to be 'significantly less active than their benzoxazepine congeners,' leading the authors to conclude that 'further investigation of this scaffold was not attractive' [1]. This head-to-head comparison within the same assay platform (differential scanning fluorimetry, DSF) establishes the non-interchangeability of the 1,4-benzoxazepine scaffold with sulfur-based bioisosteres in this target class.

Epigenetics Bromodomain inhibition CBP/P300 Scaffold bioisosterism

Nitrile vs. Carboxamide at C-5: Molecular Property Differentiation and Synthetic Handle Versatility

The 5-carbonitrile (MW 174.20) and 5-carboxamide (MW 192.22, CAS 1910698-89-3) represent the two most directly comparable C-5-substituted building blocks within the 2,3,4,5-tetrahydro-1,4-benzoxazepine series . The nitrile confers an 18.02 Da molecular weight advantage (9.4% reduction) and functions exclusively as a hydrogen-bond acceptor, providing greater lipophilicity and membrane permeability potential compared to the carboxamide, which introduces an additional hydrogen-bond donor [1]. Critically, the nitrile serves as a divergent synthetic handle: it can be hydrolyzed to the carboxylic acid (and subsequently to the amide), reduced to the aminomethyl derivative, or converted to tetrazole and other heterocycles—transformations not accessible from the carboxamide without deprotection and re-functionalization [2].

Medicinal chemistry Building block selection Synthetic tractability Physicochemical properties

Commercial Screening Validates the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold as a Privileged Chemotype for CBP/P300 Inhibition

A commercial library of 48 compounds bearing the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold was screened by DSF against CBP and BRD4(1) bromodomains [1]. From this screen, compound 52 emerged as the most potent hit, and its (S)-enantiomer was subsequently established as the chemical probe I-CBP112 (4), with IC₅₀ values of 0.142–0.170 μM for CBP and 0.625 μM for p300 . Further optimization yielded TPOP146 (102), which achieved a CBP Kd of 134 ± 10 nM with >30-fold selectivity over BRD4(1) (Kd = 5.02 μM) by ITC, and outstanding selectivity when profiled against 44 additional bromodomains [1]. This systematic optimization campaign, starting from the commercial 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, quantitatively demonstrates its privileged status for CBP/P300 inhibitor development.

High-throughput screening CBP/P300 bromodomain Scaffold validation Chemical probe development

Crystallographic Validation: The 2,3,4,5-Tetrahydro-1,4-benzoxazepine Scaffold Engages the CREBBP Bromodomain Kac Binding Pocket

The crystal structure of human CREBBP bromodomain in complex with a benzoxazepine-based inhibitor has been deposited in the Protein Data Bank (PDB ID: 5J0D) at 1.05 Å resolution [1]. This high-resolution structure confirms that the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold functions as an N-acetyl-lysine (Kac) mimetic, with the scaffold occupying the acetyl-lysine recognition pocket of the CBP bromodomain [2]. The electron density map at near-atomic resolution provides unambiguous evidence of specific hydrogen-bonding and hydrophobic interactions between the benzoxazepine core and CBP bromodomain residues, validating the scaffold's mechanism of target engagement at the structural level. This crystallographic evidence is not available for the corresponding benzothiazepine or benzodiazepine scaffold series, which failed to produce potent inhibitors [2].

Structural biology X-ray crystallography CREBBP bromodomain Fragment-based drug design

Benzoxazepine-Derived hMAO-B Inhibitors Achieve Nanomolar Potency with Scaffold-Dependent Selectivity Over hMAO-A

Zhu et al. (2025) designed hMAO-B inhibitors through cyclization of the amine group with the phenyl ring of safinamide, generating compounds with either a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core or a 2,3,4,5-tetrahydro-1H-benzo[c]azepine core [1]. Among the synthesized series, compounds ZM24 and ZM26—bearing the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepane core—exhibited significant hMAO-B inhibitory activity and selectivity. This study provides cross-scaffold comparative evidence that the 1,4-benzoxazepine core can achieve target engagement profiles distinct from the isomeric benzo[c]azepine scaffold, with potency and selectivity modulated by scaffold geometry and substitution pattern [1].

Monoamine oxidase Parkinson's disease hMAO-B inhibition Scaffold cyclization

Antileishmanial Benzoxazepines: Scaffold-Dependent Sub-Micromolar Activity Against Intramacrophage Amastigotes with Favorable Selectivity

Kadayat et al. (2024) derived a series of antileishmanial analogues from the 4,7,9-trisubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine hit compound (1), identified through high-throughput phenotypic screening [1]. Optimization led to compound 46, which exhibited sub-micromolar proliferation inhibitory activity against intra-macrophage L. mexicana amastigotes with modest selectivity towards host macrophages (J774A.1 cell line) and good aqueous solubility [1]. This study establishes pharmacophore elements and preliminary structure-activity relationships specific to the 1,4-benzoxazepine scaffold, demonstrating that the tetrahydrobenzoxazepine core—not alternative heterocyclic frameworks—provided the basis for achieving intracellular antiparasitic activity against the clinically relevant amastigote stage [1].

Neglected tropical diseases Leishmaniasis Antiparasitic drug discovery Phenotypic screening

Recommended Procurement Scenarios for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile (CAS 1934455-21-6)


Epigenetic Chemical Probe Development: CBP/P300 Bromodomain Inhibitor Optimization

Research teams pursuing selective CBP/P300 bromodomain inhibitors should prioritize the 5-carbonitrile benzoxazepine building block for SAR exploration at the C-5 position. Based on the Popp et al. (2016) optimization campaign, which progressed from a commercial 48-compound benzoxazepine library to the chemical probes I-CBP112 (IC₅₀ = 0.142–0.170 μM for CBP) and TPOP146 (Kd = 134 nM, >30-fold selectivity over BRD4), the 5-carbonitrile provides a versatile synthetic handle for introducing diverse C-5 substituents while maintaining the validated benzoxazepine core geometry [1]. The nitrile can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the aminomethyl for reductive amination, or converted to tetrazole as a carboxylic acid bioisostere—enabling systematic exploration of C-5 interactions with the bromodomain ZA loop. The PDB 5J0D co-crystal structure (1.05 Å resolution) provides a direct structural basis for computational design of C-5 modifications [2].

CNS Drug Discovery: hMAO-B and 5-HT₁A Receptor Targeted Library Synthesis

For CNS programs targeting monoamine oxidase B (Parkinson's disease) or serotonin 5-HT₁A receptors (neuroprotection, cerebral ischemia), the 5-carbonitrile benzoxazepine building block enables construction of focused libraries. Zhu et al. (2025) demonstrated that the tetrahydrobenzo[f][1,4]oxazepine core yields highly potent and selective hMAO-B inhibitors through cyclization of safinamide derivatives [3]. Similarly, Kamei et al. (2006) developed piclozotan (SUN N4057), a selective 5-HT₁A agonist with neuroprotective activity in a transient middle cerebral artery occlusion model, from a 1,4-benzoxazepine scaffold series showing nanomolar 5-HT₁A affinity and good selectivity over dopamine D₂ and α₁-adrenergic receptors [4]. The nitrile group at C-5 can be exploited to modulate CNS physicochemical properties (lower HBD count vs. carboxamide) and to introduce basic amine substituents after reduction, both critical for CNS drug-likeness.

Neglected Tropical Disease Drug Discovery: Antileishmanial Benzoxazepine Lead Optimization

Groups working on antileishmanial drug discovery should consider the 5-carbonitrile benzoxazepine scaffold based on the Kadayat et al. (2024) validation of 4,7,9-trisubstituted benzoxazepines as sub-micromolar inhibitors of intra-macrophage L. mexicana amastigotes [5]. The established pharmacophore elements and preliminary SAR from this study provide a starting point for further optimization. The 5-carbonitrile building block allows for exploration of C-5 substitution effects on antileishmanial potency and host macrophage selectivity, complementing the C-4, C-7, and C-9 modifications already characterized. The 'good aqueous solubility' reported for lead compound 46 suggests the benzoxazepine scaffold is compatible with oral bioavailability requirements, a critical consideration for neglected tropical disease therapeutics.

Diversifiable Building Block Procurement for Multi-Project Medicinal Chemistry Groups

For CROs, academic screening centers, and pharmaceutical medicinal chemistry departments managing multiple hit-to-lead programs, the 5-carbonitrile benzoxazepine (CAS 1934455-21-6) offers superior synthetic economy compared to the 5-carboxamide (CAS 1910698-89-3) . With a molecular weight of 174.20 g/mol, 95%+ purity from multiple vendors (AKSci, MolCore at NLT 97%), and ISO-certified quality systems, this building block is procurement-ready for parallel synthesis and library production. The nitrile provides access to at least six distinct C-5 functional groups (carboxylic acid, primary amide, substituted amide, tetrazole, aminomethyl, N-substituted aminomethyl) through established transformations, enabling a single building block to support multiple SAR campaigns without changing scaffold chemistry. This versatility, combined with the scaffold's validated target engagement across bromodomains, GPCRs, MAO enzymes, and antiparasitic targets, reduces the number of building blocks that must be maintained in inventory.

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.